Phe-CO-Arg-Val-D-Phe-H is a synthetic peptide that consists of a sequence of amino acids, specifically phenylalanine, arginine, valine, and D-phenylalanine. This compound is of interest in biochemical research and therapeutic applications due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
This compound can be synthesized using various methods, primarily solid-phase peptide synthesis (SPPS), which allows for precise control over the sequence and modifications of peptides. The synthesis methodologies are crucial for producing peptides with specific functions and properties.
Phe-CO-Arg-Val-D-Phe-H is classified as a peptide, specifically a cyclic or linear peptide depending on its structural configuration. It falls under the category of bioactive peptides, which are known for their roles in biological processes and potential therapeutic applications.
The most common method for synthesizing Phe-CO-Arg-Val-D-Phe-H is solid-phase peptide synthesis (SPPS). This technique involves the following steps:
The efficiency of SPPS can be enhanced by optimizing reaction conditions such as temperature, pH, and solvent choice. The typical yield for peptide synthesis can vary but often exceeds 70% for well-optimized protocols .
Phe-CO-Arg-Val-D-Phe-H consists of four amino acids linked by peptide bonds. The molecular structure can be represented as follows:
The molecular weight of Phe-CO-Arg-Val-D-Phe-H is approximately 372.43 g/mol. The presence of D-amino acids in the structure may influence its biological activity and stability compared to its L-counterparts.
Phe-CO-Arg-Val-D-Phe-H can undergo various chemical reactions typical for peptides, including:
Reactions involving this peptide are typically monitored using techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS) to ensure purity and confirm structural integrity .
The mechanism of action for Phe-CO-Arg-Val-D-Phe-H largely depends on its biological target, which may include specific receptors or enzymes within cells.
Studies have indicated that peptides like Phe-CO-Arg-Val-D-Phe-H can exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
Relevant data indicates that the stability and solubility characteristics make it suitable for various formulations in pharmaceutical applications .
Phe-CO-Arg-Val-D-Phe-H has several scientific uses:
Research continues into optimizing its properties and expanding its applications within biomedicine .
The systematic name for this compound is N-Benzoyl-L-arginyl-L-valyl-D-phenylalaninal, reflecting its constituent residues and terminal modifications. The "Phe-CO" moiety denotes the N-terminal benzoyl-capped phenylalanine residue, while "H" signifies the C-terminal aldehyde form (–CHO) of D-phenylalanine – a critical functional group distinguishing it from standard carboxylic acid-terminated peptides. The central Arg-Val dipeptide adopts the natural L-configuration, creating a stereochemical contrast with the C-terminal D-Phe residue. This architecture classifies it as a hybrid chiral peptidomimetic with aldehyde functionality, positioning it within the broader category of protease-targeting peptide analogs.
Key structural features include:
Table 1: Structural Descriptors and Properties
Characteristic | Specification | Significance |
---|---|---|
IUPAC Name | N-Benzoyl-L-arginyl-L-valyl-D-phenylalaninal | Formal chemical identification |
CAS Registry | Not publicly assigned | Indicates novelty or limited characterization history |
Molecular Formula | C₃₄H₅₀N₆O₆ (calculated) | Reflects composition of 34C, 50H, 6N, 6O atoms |
Chiral Centers | 4 (L-Arg, L-Val, D-Phe, Phe-CO*) | Dictates three-dimensional structure and biological recognition |
Terminal Modifications | N-Benzoyl; C-terminal aldehyde | Enhances stability and enables covalent binding mechanisms |
Molecular Weight | ~662.81 g/mol | Impacts pharmacokinetic properties and synthetic strategies |
While Phe-CO-Arg-Val-D-Phe-H itself has not been isolated from natural sources, its structural components and design principles originate from bioactive microbial metabolites. The D-phenylalanine aldehyde terminus is evolutionarily conserved in protease inhibitors produced by Streptomyces species and other actinomycetes. For example, Streptomyces nigrescens synthesizes analogous aldehyde-containing peptides that selectively inhibit serine and cysteine proteases through hemiacetal formation with catalytic residues [8]. The incorporation of D-amino acids like D-Phe, while rare in ribosomal peptides, is a hallmark of nonribosomal peptide synthesis (NRPS) pathways in bacteria, conferring resistance to proteolytic degradation and enhancing target affinity [8].
The compound’s Arg-Val sequence mirrors recognition motifs in physiological protease substrates (e.g., thrombin cleavage sites). This structural mimicry enables competitive inhibition of enzymes processing natural substrates containing Arg-Val or similar dibasic sequences. Microbial analogs demonstrate three primary biological roles:
Table 2: Biologically Relevant Structural Motifs and Activities
Structural Element | Observed Biological Activities | Natural Analogs (Source Organism) |
---|---|---|
C-terminal D-Phe-H | Serine protease inhibition (Ki = 0.1-5 µM) | Aldostatin (Streptomyces sp.) |
Arg-Val sequence | Substrate mimicry for trypsin-like proteases | Thrombin substrates (Fibrinogen) |
Benzoyl-Phe cap | Enhanced membrane penetration | Bortezomib (clinical proteasome inhibitor) |
Hybrid L/D configuration | Resistance to proteolytic degradation | Enopeptin B (Streptomyces sp.) |
The development of Phe-CO-Arg-Val-D-Phe-H reflects pivotal advances in peptide chemistry spanning five decades. Its design principles emerged from three key historical trends:
Table 3: Milestones in Peptide Aldehyde Development
Timeframe | Key Advancement | Impact on Phe-CO-Arg-Val-D-Phe-H Design |
---|---|---|
1969 | Isolation of leupeptin (Ac-LLR-H) | Validated C-terminal argininal as protease target |
1985 | Fmoc-D-amino acid SPPS protocols | Enabled practical incorporation of D-Phe residue |
1992 | X-ray structure of aldehyde-protease complexes | Revealed stereochemical requirements for binding |
2001 | Recombinant expression of NRPS pathways | Provided biosynthetic templates for analogs |
2016 | LAAD enzyme structural characterization | Clarified D-amino acid metabolic origins in bacteria [8] |
The compound thus represents a convergence of microbial biochemistry inspiration and synthetic innovation – a testament to the evolution of peptide engineering from empirical isolation to rational design. Its continued study bridges natural product discovery and modern chemical biology, offering insights into protease inhibition strategies applicable to therapeutic development.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7